

Application Notes and Protocols for the Structural Elucidation of Spirooxindoles

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Compound of Interest

Compound Name: *Spiro[indoline-3,4'-piperidine]*

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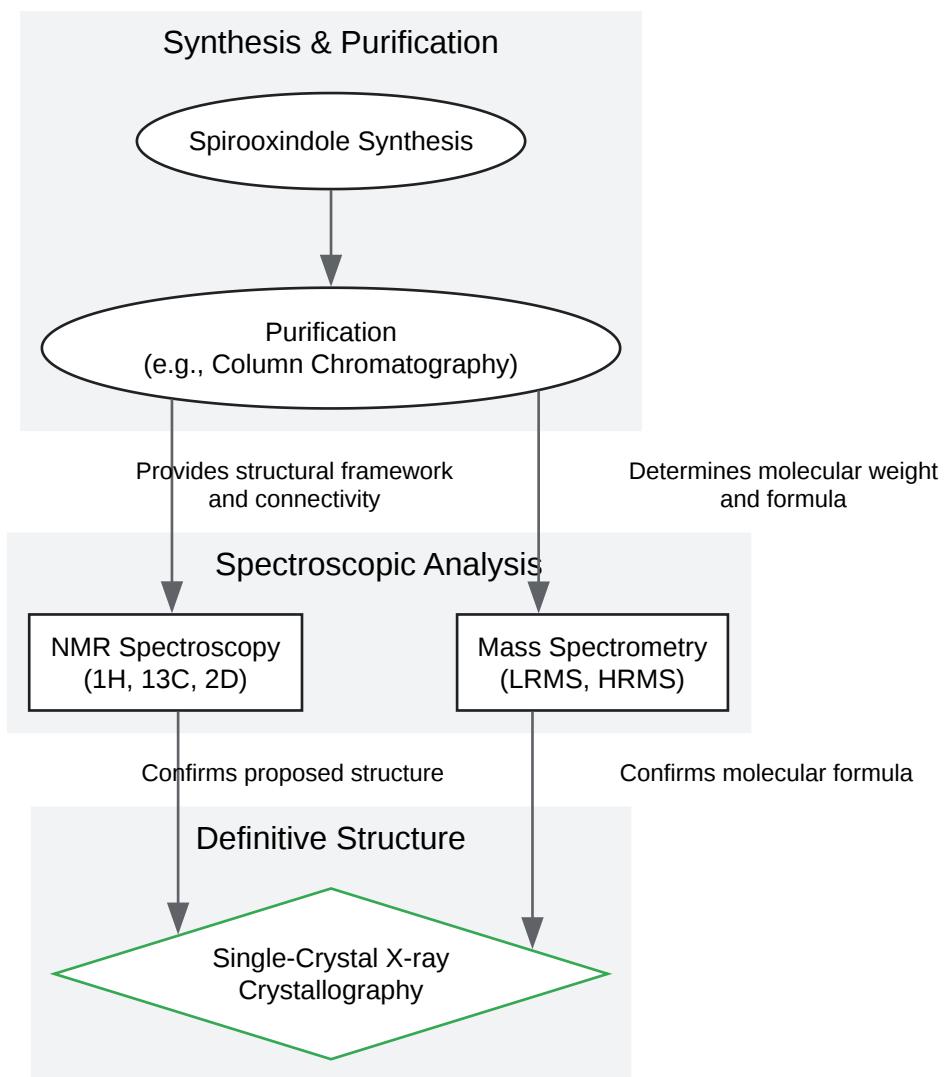
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques utilized for the definitive structural determination of spirooxindoles. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography are provided to guide researchers in obtaining high-quality data for unambiguous characterization of these complex heterocyclic compounds.

Overview of Analytical Workflow

The structural elucidation of a newly synthesized spirooxindole typically follows a systematic workflow. Initial analysis by NMR and MS provides crucial information about the molecular framework, functional groups, and molecular weight. For absolute confirmation of the three-dimensional structure, especially the stereochemistry at the spiro center, single-crystal X-ray crystallography is the gold standard.

Figure 1. Analytical Workflow

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Caption: Figure 1. A typical workflow for the structural elucidation of novel spirooxindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule. For spirooxindoles, ^1H and ^{13}C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for assigning the complex proton and carbon signals.

Quantitative Data Summary

The following tables summarize typical chemical shift ranges for protons and carbons in spirooxindole scaffolds. Note that these values can vary depending on the specific substituents on the oxindole and the spiro-fused ring.

Table 1: Representative ^1H NMR Chemical Shifts for Spirooxindole Core Protons

Proton	Chemical Shift (δ , ppm)	Multiplicity	Notes
Oxindole NH	7.5 - 10.5	s	Broad singlet, position is solvent and concentration dependent.
Aromatic (Oxindole)	6.5 - 8.0	m	Complex multiplets.
Spiro-ring Protons	1.5 - 5.0	m	Highly variable depending on the ring system and stereochemistry.
Substituent Protons	0.8 - 4.0	various	Dependent on the nature of the substituent.

Table 2: Representative ^{13}C NMR Chemical Shifts for Spirooxindole Core Carbons

Carbon	Chemical Shift (δ , ppm)	Notes
C=O (Amide)	175 - 185	
Spiro Carbon (C3)	60 - 80	Quaternary carbon, a key indicator of the spiro-junction.
Aromatic (Oxindole)	110 - 150	
Spiro-ring Carbons	20 - 70	Dependent on the spiro-fused ring system.

Experimental Protocol for NMR Analysis

- Sample Preparation:
 - Weigh 5-25 mg of the purified spirooxindole for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.[1][2]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[1]
The choice of solvent is critical and should be based on the solubility of the compound.
 - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
 - Use a high-quality 5 mm NMR tube that is clean and free of scratches.[3][4]
 - Cap the NMR tube securely and label it clearly.[4]
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution and line shape. This is a critical step for high-quality spectra.
 - Acquire a standard ^1H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans will be required.
 - If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals. These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for complex structures.[5][6][7]
- Data Processing and Interpretation:

- Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the connectivity of atoms.
- Correlate the 1D and 2D NMR data to build a complete structural model of the spirooxindole.^[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the spirooxindole and, with high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns can also offer clues about the structure. Electrospray ionization (ESI) is a common soft ionization technique for these compounds.^{[9][10][11]}

Quantitative Data Presentation

Table 3: Mass Spectrometry Data for a Hypothetical Spirooxindole

Analysis Type	Ion Mode	m/z (Observed)	m/z (Calculated)	Formula
LRMS (ESI)	Positive	351.1	-	$[\text{M}+\text{H}]^+$
HRMS (ESI)	Positive	351.1392	351.1396	$\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_3\text{Na}^+$

Experimental Protocol for ESI-MS Analysis

- Sample Preparation:
 - The sample must be pure, as impurities can suppress the ionization of the target molecule.^[12] Purity should be confirmed by NMR or another chromatographic technique.
 - Prepare a dilute solution of the spirooxindole (typically 0.5-5 μM) in an ESI-compatible solvent.^[13] Common solvents include methanol, acetonitrile, or a mixture with water.^[9]

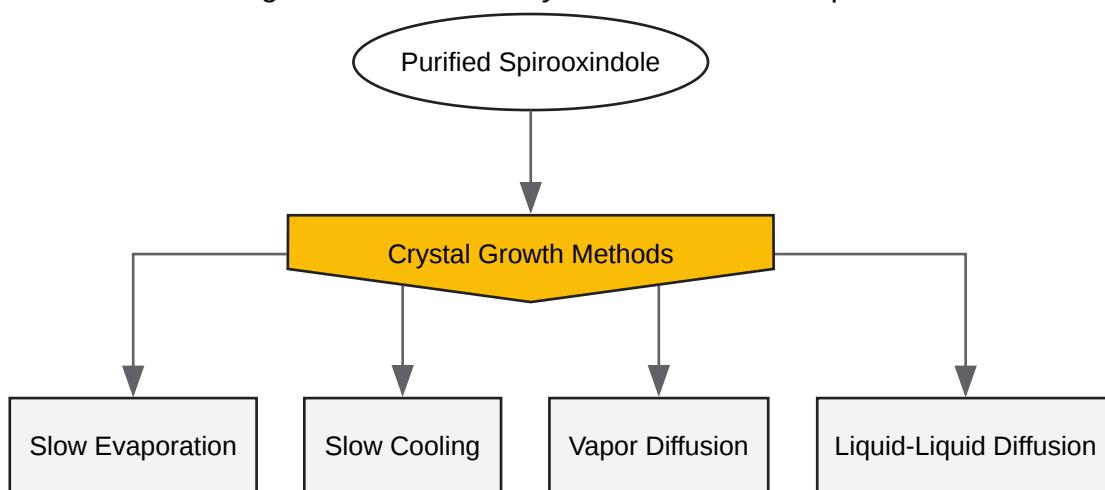
[13]

- For positive ion mode, it is common to add a small amount (e.g., 0.1%) of formic acid or acetic acid to the solution to promote protonation ($[M+H]^+$).[13]
- Ensure the sample is completely dissolved to avoid clogging the ESI needle.[13]
- Instrument Setup and Data Acquisition:
 - The specific parameters will vary depending on the mass spectrometer being used.
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 $\mu L/min$).[14]
 - Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to obtain a stable and strong signal for the molecular ion.
 - Acquire the mass spectrum over an appropriate m/z range.
 - For HRMS, the instrument must be properly calibrated to ensure high mass accuracy.[13]
- Data Analysis:
 - Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$).
 - For HRMS data, use the accurate mass to determine the elemental composition of the molecular ion using the instrument's software. This provides a powerful confirmation of the molecular formula.[15][16]
 - If tandem MS (MS/MS) experiments are performed, analyze the fragmentation pattern to gain further structural information.[17][18][19]

Single-Crystal X-ray Crystallography

This technique provides the absolute and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[20][21] The main challenge is often growing a high-quality single crystal.

Figure 2. Common Crystal Growth Techniques

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Caption: Figure 2. An overview of common methods for growing single crystals.

Experimental Protocol for Single-Crystal X-ray Diffraction

- Crystal Growth:
 - Purity is paramount. The spirooxindole must be highly pure.[22]
 - Solvent Selection: Experiment with various solvents and solvent systems to find conditions where the compound is moderately soluble.[23]
 - Common Techniques:[22][24][25]
 - Slow Evaporation: Dissolve the compound in a suitable solvent to create a nearly saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.[23]
 - Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or from room temperature to a lower temperature (e.g., in a refrigerator).

- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.
- Liquid-Liquid Diffusion: Carefully layer a less dense anti-solvent on top of a more dense solution of the compound in a narrow tube (like an NMR tube).[26] Crystals will form at the interface as the solvents slowly mix.
 - Patience is key. Do not disturb the crystallizing solution.[22]
- Crystal Selection and Mounting:
 - Examine the crystals under a microscope. A suitable crystal will be a single, well-formed entity, transparent, and without cracks or defects.[26]
 - The ideal size for most modern diffractometers is 0.1-0.3 mm in all dimensions.[21][27]
 - Carefully select a good crystal and mount it on a goniometer head.
- Data Collection:
 - The mounted crystal is placed in the X-ray diffractometer.
 - A beam of monochromatic X-rays is directed at the crystal.[21]
 - The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is collected by a detector.[20]
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[27]
 - The "phase problem" is solved using computational methods to generate an initial electron density map.
 - An atomic model is built into the electron density map.

- The model is refined to achieve the best fit between the observed diffraction data and the data calculated from the model.[21]
- The final output is a detailed 3D model of the spirooxindole molecule, providing definitive proof of its structure.[28][29][30]

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